2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, dilithium disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Naphthalenedisulfonic acid, 3,3’-[(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[5-amino-4-hydroxy-, dilithium disodium salt is a complex organic compound. It is characterized by its naphthalene core, which is substituted with sulfonic acid groups, and its biphenyl structure, which is linked via azo bonds to amino and hydroxy groups. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 3,3’-[(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[5-amino-4-hydroxy-, dilithium disodium salt typically involves multiple steps:
Diazotization: The process begins with the diazotization of 3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diamine. This involves treating the diamine with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2,7-naphthalenedisulfonic acid, 4-amino-5-hydroxy-. This step is carried out under alkaline conditions to form the azo compound.
Neutralization and Salt Formation: The final step involves neutralizing the reaction mixture and converting the product into its dilithium disodium salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,7-Naphthalenedisulfonic acid, 3,3’-[(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[5-amino-4-hydroxy-, dilithium disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid groups under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
2,7-Naphthalenedisulfonic acid, 3,3’-[(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[5-amino-4-hydroxy-, dilithium disodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets:
Azo Bonds: The azo bonds can undergo reduction to form amines, which can interact with biological molecules.
Sulfonic Acid Groups: These groups can form strong ionic interactions with proteins and other macromolecules.
Hydroxy Groups: The hydroxy groups can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-4-nitroso-2,7-naphthalenedisulfonic acid disodium salt
- 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid disodium salt
- 2,7-Naphthalenedisulfonic acid disodium salt
Uniqueness
2,7-Naphthalenedisulfonic acid, 3,3’-[(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[5-amino-4-hydroxy-, dilithium disodium salt is unique due to its complex structure, which includes multiple functional groups and azo bonds. This complexity allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry.
Properties
CAS No. |
75659-73-3 |
---|---|
Molecular Formula |
C34H24Li3N6Na4O16S4+3 |
Molecular Weight |
1013.7 g/mol |
IUPAC Name |
trilithium;tetrasodium;5-amino-3-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H28N6O16S4.3Li.4Na/c1-55-25-9-15(3-5-23(25)37-39-31-27(59(49,50)51)11-17-7-19(57(43,44)45)13-21(35)29(17)33(31)41)16-4-6-24(26(10-16)56-2)38-40-32-28(60(52,53)54)12-18-8-20(58(46,47)48)14-22(36)30(18)34(32)42;;;;;;;/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;;;;/q;7*+1/p-4 |
InChI Key |
AKVQGDWQZCOGEW-UHFFFAOYSA-J |
Canonical SMILES |
[Li+].[Li+].[Li+].COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)OC)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.